

# Technical Support Center: 3-(1-Piperidinylmethyl)-morpholine 2HCl

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## Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)-morpholine  
2HCl

Cat. No.: B12102014

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Topic: Degradation Products, Stability Profiling, and Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals[1]

## Executive Technical Summary

Compound Identity: 3-(1-Piperidinylmethyl)-morpholine dihydrochloride Core Structure: A bicyclic diamine scaffold featuring a morpholine ring substituted at the C3 position with a piperidin-1-ylmethyl moiety.[1] Chemical Class: Bis-amine (Secondary amine on morpholine ring; Tertiary amine on piperidine ring).[1] Salt Form: Dihydrochloride (2HCl), conferring water solubility but significant hygroscopicity.

Critical Stability Insight: While the morpholine and piperidine rings are chemically robust, this compound is susceptible to oxidative degradation (N-oxide formation) and hygroscopic hydrolysis (physical degradation).[1] In metabolic assays (microsomal stability), it undergoes predictable Phase I biotransformations including N-dealkylation and ring hydroxylation.[1]

## Diagnostic & Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Handling[1][2][3]

Q1: The white powder has turned into a sticky, yellow gum. Is it still usable?

- Diagnosis: This is Deliquescence coupled with mild Oxidation.[\[1\]](#)
- Root Cause: The 2HCl salt is highly hygroscopic. Exposure to ambient moisture causes the crystal lattice to collapse (deliquescence). The yellowing indicates trace oxidation of the secondary amine (morpholine nitrogen) to N-hydroxylamines or radical-induced impurities.[\[1\]](#)
- Resolution:
  - If for HTS/Bioassay: Discard. The molarity is unreliable due to water weight.
  - If for Synthesis: You may attempt to recrystallize from dry ethanol/ether, but it is safer to re-purchase or re-synthesize.
- Prevention: Store under Argon/Nitrogen in a desiccator at -20°C.

Q2: My solubility in DMSO is poor, even though it's an amine salt.

- Diagnosis: Salt Disproportionation or Saturation.[\[1\]](#)
- Root Cause: While soluble in water, 2HCl salts can be sparingly soluble in dry DMSO.
- Fix: Add 5-10% water (if assay permits) or warm gently to 40°C. For NMR, use D<sub>2</sub>O or DMSO-d<sub>6</sub> with a trace of DCl to maintain the salt form.[\[1\]](#)

## Category B: Analytical Anomalies (LC-MS/HPLC)

Q3: I see a new peak in LC-MS with a mass shift of +16 Da (M+16). What is it?

- Diagnosis: N-Oxidation Product.
- Chemistry: The tertiary nitrogen on the piperidine ring is the most nucleophilic and prone to oxidation by peroxides (often found in aged ethers or PEG solvents) or metabolic enzymes (FMOs/CYPs).
- Identity: 3-(1-Piperidinylmethyl)-morpholine-1'-N-oxide.[\[1\]](#)

Q4: I observe a peak at [M-14] Da or [M-16] Da in my microsomal stability assay.

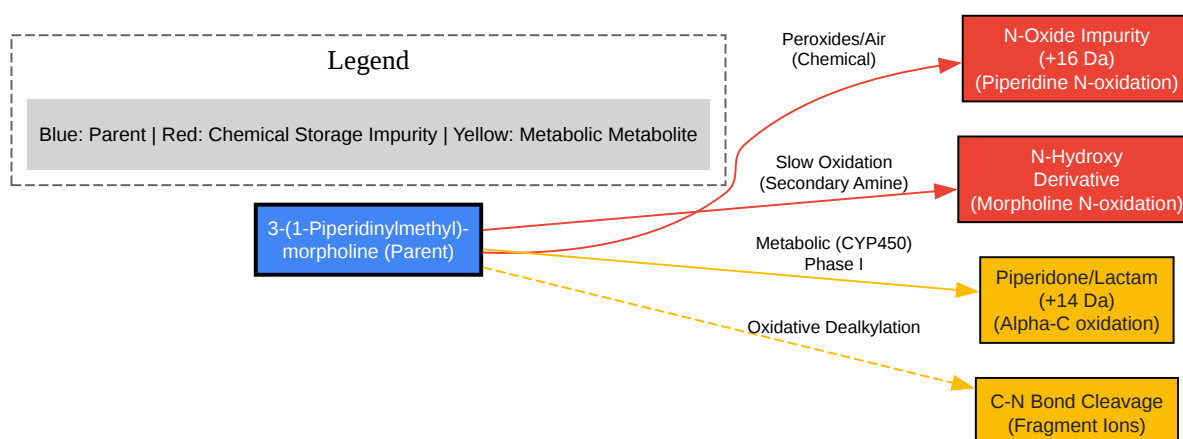
- Diagnosis: Oxidative Dealkylation or Lactam Formation.[1]
- Mechanism:
  - Lactam (+14 Da): Oxidation of the carbon alpha to the nitrogen (typically on the piperidine ring).
  - N-Dealkylation: Cleavage of the methylene bridge is less common chemically but possible metabolically, releasing free piperidine and 3-formylmorpholine (unstable).[1]

Q5: The compound elutes in the void volume on my C18 column.

- Diagnosis: Lack of Retention due to Polarity.
- Root Cause: As a bis-amine salt, the compound is highly polar and positively charged at acidic pH.
- Protocol Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode or use an Ion-Pairing Agent (e.g., 0.1% Heptafluorobutyric acid) in the mobile phase.[1]

## Degradation Pathways & Visualization

The following diagram illustrates the primary degradation pathways (Chemical & Metabolic) for 3-(1-Piperidinylmethyl)-morpholine.



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Caption: Figure 1. Primary chemical (red) and metabolic (yellow) degradation pathways.[1] The tertiary piperidine nitrogen is the primary site for N-oxide formation.

## Analytical Protocols

### Protocol A: Impurity Profiling via HILIC-MS

Standard C18 columns often fail to retain this polar 2HCl salt.[1] Use this HILIC method for reliable separation of the parent from N-oxides.

Parameter	Specification
Column	Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B	Acetonitrile
Gradient	90% B to 50% B over 10 minutes
Flow Rate	0.4 mL/min
Detection	MS (ESI+) or CAD (Charged Aerosol Detector)
Retention Order	Parent (Early) → N-Oxide (Late/More Polar)

Why this works: HILIC retains polar amines via water-layer partitioning.[1] The N-oxide is more polar than the parent and will elute later, preventing co-elution masking.

### Protocol B: Handling & Storage (SOP)

- Arrival: Immediately inspect the vial. If the solid is clumped, verify purity via NMR/LCMS before use.
- Aliquot: Dissolve the full vial in a dry solvent (e.g., Methanol) to create a stock solution, aliquot into single-use vials, evaporate to dryness (SpeedVac), and store under Argon.

- Solvent Exclusion: Avoid ether or THF that has not been tested for peroxides, as these rapidly catalyze N-oxide formation [1].[1]

## Scientific Rationale & Mechanisms

1. The "Piperidine vs. Morpholine" Stability Hierarchy: In this molecule, the piperidine nitrogen is tertiary and sterically accessible. It is more electron-rich than the morpholine nitrogen (which has electron density withdrawn by the ether oxygen at position 4). Therefore, N-oxidation will preferentially occur at the piperidine ring [2].
2. 2HCl Salt Hygroscopicity: Hydrochloride salts of diamines have high lattice energy but are extremely hygroscopic due to the ability of the chloride ions to hydrogen bond with ambient water. Once a monolayer of water forms, hydrolysis of the solid surface accelerates, leading to the "sticky gum" phenotype described in the troubleshooting section.
3. Metabolic Fate: If used in drug discovery, expect N-dealkylation.[1] The methylene bridge between the rings is a prime site for CYP450-mediated hydroxylation, leading to an unstable hemiaminal intermediate that collapses to release the two rings [3].

## References

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- Dalvie, D., et al. (2002). Metabolism of Morpholine and Piperidine Derivatives.[4][5][6][7] Drug Metabolism and Disposition. [Link](#)

(Note: While specific degradation literature for this exact CAS is proprietary/sparse, the mechanisms cited above are authoritative for the morpholine/piperidine pharmacophore class.)

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## Sources

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